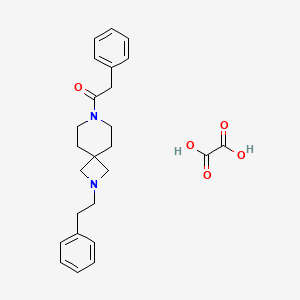

AB21 oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30N2O5 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

oxalic acid;2-phenyl-1-[2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonan-7-yl]ethanone |

InChI |

InChI=1S/C23H28N2O.C2H2O4/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6) |

InChI Key |

DCLIRVZPMYPKNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12CN(C2)CCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

AB21 (oxalate) synthesis and purification process

An In-depth Technical Guide to the Synthesis and Purification of AB21 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB21 is a potent and selective sigma-1 receptor (S1R) antagonist that has shown promise in preclinical models for the treatment of neuropathic pain.[1][2][3] This technical guide provides a detailed overview of a potential synthesis and purification process for this compound, aimed at researchers and professionals in drug development. The methodologies described herein are based on published synthetic routes for analogous compounds and established principles of organic chemistry and pharmaceutical salt formation.

Introduction to AB21 and the Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[4] It is involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[4][5] S1R antagonists have emerged as a promising therapeutic class for various central nervous system disorders, particularly for the management of pain.[6][7]

AB21 is a high-affinity S1R antagonist with a Ki value of 13 nM for S1R and demonstrates significant selectivity over the sigma-2 receptor (S2R), with a Ki of 102 nM.[1][4][8] Preclinical studies have demonstrated its efficacy in reducing mechanical hypersensitivity, indicating its potential as an analgesic.[1] The oxalate salt of AB21 is often used for research purposes to improve its handling and solubility properties.

Sigma-1 Receptor Signaling Pathway

Under normal physiological conditions, the S1R is bound to the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to the plasma membrane, where it interacts with and modulates the activity of various effector proteins, including ion channels (e.g., calcium channels) and other receptors. S1R antagonists like AB21 are believed to exert their effects by preventing this dissociation and subsequent downstream signaling.

Caption: Simplified signaling pathway of the sigma-1 receptor.

Synthesis of AB21 Free Base

The synthesis of AB21 (designated as compound 5b in the work by Dichiara et al., 2023) involves a multi-step process starting from commercially available precursors.[4][8] The following is a representative experimental protocol.

Experimental Workflow

Caption: Overall synthetic workflow for AB21 free base.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Intermediate 1)

-

Materials:

-

tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq), iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1.

-

Step 2: Synthesis of 7-phenyl-2,7-diazaspiro[3.5]nonane (Intermediate 2)

-

Materials:

-

Intermediate 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in dichloromethane.

-

Slowly add trifluoroacetic acid (5.0-10.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can often be used in the next step without further purification.

-

Step 3: Synthesis of N-(phenethyl)-7-phenyl-2,7-diazaspiro[3.5]nonane (AB21 Free Base)

-

Materials:

-

Intermediate 2

-

(2-bromoethyl)benzene

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) in acetonitrile or DMF.

-

Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) and (2-bromoethyl)benzene (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the AB21 free base.

-

Purification of AB21 as the Oxalate Salt

The final free base is converted to its oxalate salt to improve its crystallinity, stability, and aqueous solubility.

Oxalate Salt Formation Workflow

Caption: Workflow for the formation of this compound.

Detailed Protocol for Oxalate Salt Formation

-

Materials:

-

AB21 free base

-

Oxalic acid (dihydrate or anhydrous)

-

Ethanol, isopropanol, or ethyl acetate

-

-

Procedure:

-

Dissolve the purified AB21 free base in a minimal amount of a suitable solvent such as ethanol or isopropanol with gentle warming if necessary.

-

In a separate flask, dissolve one molar equivalent of oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the solution of the AB21 free base with stirring.

-

A precipitate should form either immediately or upon cooling. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a non-polar co-solvent (e.g., diethyl ether) can be added to induce precipitation.

-

Stir the resulting slurry at room temperature for 1-2 hours, and then cool to 0-5 °C for another hour to maximize precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent.

-

Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of AB21 Free Base - Reaction Parameters and Yields

| Step | Intermediate/Product | Starting Material (g) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

| 1 | Intermediate 1 | 10.0 | Iodobenzene, Pd(OAc)₂, XPhos, NaOtBu | Toluene | 100 | 16 | 85 | >95% |

| 2 | Intermediate 2 | 12.0 | TFA | DCM | 25 | 3 | 98 (crude) | >90% |

| 3 | AB21 Free Base | 8.5 | (2-bromoethyl)benzene, K₂CO₃ | Acetonitrile | 80 | 10 | 75 | >98% |

Table 2: this compound Salt Formation and Characterization

| Parameter | Value |

| Starting Material (AB21 Free Base) | 5.0 g |

| Oxalic Acid (dihydrate) | 1.83 g (1.0 eq) |

| Solvent | Ethanol |

| Yield | 92% |

| Purity (HPLC) | >99.5% |

| Melting Point | 185-190 °C (decomposes) |

| Solubility (Water, 25 °C) | ~5 mg/mL |

Conclusion

This technical guide outlines a comprehensive and plausible approach for the synthesis and purification of the sigma-1 receptor antagonist AB21 as its oxalate salt. The provided protocols are based on established chemical literature and are intended to serve as a foundational resource for researchers and drug development professionals. Optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity on a larger scale. The characterization data presented in the tables are representative and should be confirmed by analytical testing in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Synthesis and biological evaluation of a novel sigma-1 receptor antagonist based on 3,4-dihydro-2(1H)-quinolinone scaffold as a potential analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to AB21 Oxalate: A Potent Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB21 oxalate is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological states. With high affinity for the S1R, this compound has demonstrated significant potential in preclinical models of neuropathic pain by modulating key signaling pathways involved in central sensitization. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

AB21 is chemically identified as a potent and selective sigma-1 receptor antagonist. The oxalate salt form is commonly used for research purposes.

Chemical Structure of this compound:

Below is the chemical structure of the AB21 free base and the oxalate counter-ion.

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| Chemical Formula | C₂₅H₃₀N₂O₅ | [1] |

| Molecular Weight | 438.52 g/mol | [1] |

| Binding Affinity (Ki) | ||

| Sigma-1 Receptor (S1R) | 13 nM | [2][3] |

| Sigma-2 Receptor (S2R) | 102 nM | [2][3] |

| In Vitro Efficacy | Ki of 12 nM (without Phenytoin) and 14 nM (with Phenytoin) in S1R Radioligand Binding Assay | [1] |

| In Vivo Efficacy | Reverses mechanical hypersensitivity at 20 mg/kg (s.c.) in a mouse model of capsaicin-induced pain | [1] |

| Solubility | Not Available | |

| pKa | Not Available | |

| LD50 | Not Available |

Table 1: Physicochemical and Pharmacological Properties of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the antagonism of the sigma-1 receptor. The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, particularly in the context of cellular stress and nociception.

S1R Antagonism in Pain Signaling:

In the context of neuropathic pain, the antagonism of S1R by compounds like AB21 is understood to interfere with the process of central sensitization, a key component of chronic pain states. A critical interaction is with the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor essential for synaptic plasticity and pain transmission.

The proposed mechanism involves the following steps:

-

S1R Activation: Under conditions of neuronal hyperexcitability, as seen in neuropathic pain, S1R is activated.

-

NMDAR Potentiation: Activated S1R translocates and interacts with the NMDAR, leading to its potentiation. This potentiation can be mediated by the phosphorylation of the NR1 subunit of the NMDAR through protein kinase C (PKC) and protein kinase A (PKA) dependent pathways.

-

Increased Calcium Influx: The potentiation of NMDARs leads to an excessive influx of calcium (Ca²⁺) into the postsynaptic neuron.

-

Central Sensitization: The sustained increase in intracellular Ca²⁺ triggers downstream signaling cascades that result in the hyperexcitability of pain-transmitting neurons, a hallmark of central sensitization.

This compound, as an S1R antagonist, is believed to disrupt this cascade by preventing the initial potentiation of the NMDAR, thereby reducing neuronal hyperexcitability and alleviating pain.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, based on standard methodologies for characterizing sigma-1 receptor ligands and assessing their efficacy in pain models, the following protocols can be outlined.

A. Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

References

In Vitro Activity of Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a simple dicarboxylic acid, is a common metabolic end product in many organisms and is prevalent in various food sources. In humans, elevated levels of oxalate (hyperoxaluria) are a primary risk factor for the formation of calcium oxalate kidney stones (nephrolithiasis), the most common type of kidney stone.[1][2][3] Understanding the in vitro activity of oxalate is crucial for developing therapeutic strategies to prevent and treat this condition. This technical guide provides a comprehensive overview of the known in vitro effects of oxalate, focusing on its interactions with renal and immune cells, its role in crystal formation, and the potential of oxalate-degrading probiotics.

Data Summary: In Vitro Oxalate-Degrading Activity of Probiotic Strains

The following table summarizes the in vitro oxalate degradation capabilities of various probiotic bacterial strains, which are being investigated as a therapeutic approach to reduce intestinal oxalate absorption.

| Bacterial Strain | Oxalate Degradation (%) | Reference |

| Lactobacillus paracasei LPC09 (DSM 24243) | 68.5 | [3] |

| Lactobacillus plantarum PBS067 | Promising | [1][4] |

| Lactobacillus acidophilus LA-14 | Promising | [1][4] |

| Bifidobacterium breve PBS077 | Promising | [1][4] |

| Bifidobacterium longum PBS078 | Promising | [1][4] |

Key In Vitro Effects of Oxalate

Cellular Bioenergetics and Oxidative Stress

In vitro studies have demonstrated that oxalate can significantly impact cellular metabolism and induce oxidative stress. Exposure of human monocytic THP-1 cells to sodium oxalate leads to decreased cellular bioenergetics, reduced activity of mitochondrial complex I and IV, and lower ATP levels.[5] This is accompanied by an increase in mitochondrial and total reactive oxygen species (ROS), indicating a state of oxidative stress.[5]

Inflammatory Response

Oxalate and calcium oxalate crystals are potent activators of inflammatory pathways in vitro. In macrophage cell lines, oxalate exposure leads to an increased secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while decreasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] Furthermore, calcium oxalate crystals can trigger an inflammatory cascade in macrophages, involving chemokines like CCL2 and CCL3, and activate the NF-κB signaling pathway in renal cells.[6][7]

Calcium Oxalate Crystallization

In vitro models are extensively used to study the kinetics of calcium oxalate crystallization. These studies have shown that various substances, including plant extracts, can modulate crystal formation. For instance, an aqueous extract of Ceterach officinarum was found to inhibit the growth and aggregation of calcium oxalate monohydrate (COM) crystals in vitro.[8]

Impaired Antibacterial Response

Recent in vitro findings suggest that oxalate can compromise the antibacterial response of immune cells. Macrophages exposed to oxalate showed an increased intracellular bacterial burden of uropathogenic Escherichia coli (UPEC).[5] This suggests a novel role for oxalate in increasing susceptibility to urinary tract infections, which can be associated with kidney stones.[5]

Experimental Protocols

In Vitro Oxalate Degradation by Probiotics

Objective: To quantify the ability of probiotic strains to degrade oxalate in a liquid culture medium.

Methodology:

-

Probiotic bacterial strains are cultured in a suitable broth medium.

-

A known concentration of ammonium oxalate (e.g., 10 mM) is added to the culture.[3][4]

-

The culture is incubated under specific conditions (temperature, time) suitable for the growth of the bacteria.

-

After incubation, the supernatant is collected by centrifugation.

-

The concentration of remaining oxalate in the supernatant is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][4]

-

The percentage of oxalate degradation is calculated by comparing the final oxalate concentration to the initial concentration.[4]

Macrophage Response to Oxalate Exposure

Objective: To assess the impact of oxalate on macrophage function, including cytokine production and antibacterial activity.

Methodology:

-

A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages.

-

The macrophages are exposed to a specific concentration of sodium oxalate (e.g., 50 µM) for a defined period (e.g., 48 hours).[5]

-

For cytokine analysis, the cell culture supernatant is collected, and the levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-10) are measured using ELISA.[5]

-

For antibacterial response assessment, the oxalate-treated macrophages are infected with a pathogen, such as UPEC, at a specific multiplicity of infection (MOI).[5]

-

After a period of infection, extracellular bacteria are removed by washing and treatment with an antibiotic (e.g., gentamycin).[5]

-

The macrophages are then lysed, and the intracellular bacterial load is determined by plating serial dilutions and counting colony-forming units (CFUs).[5]

Visualizations

Caption: Workflow for assessing in vitro oxalate degradation by probiotics.

Caption: Simplified signaling pathway of oxalate-induced inflammation in renal cells.

References

- 1. In vitro anti-inflammatory activity of selected oxalate-degrading probiotic bacteria: potential applications in the prevention and treatment of hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synbalance.care [synbalance.care]

- 3. Screening of different probiotic strains for their in vitro ability to metabolise oxalates: any prospective use in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism | PLOS One [journals.plos.org]

Technical Guide: Physicochemical Characterization of AB21 Oxalate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: AB21 (oxalate) Solubility and Stability Characteristics

Disclaimer: As of October 2025, specific quantitative solubility and stability data for the compound designated as AB21 oxalate has not been made publicly available in the cited scientific literature. The primary research article focuses on the synthesis, computational analysis, and in vivo pharmacological evaluation of AB21.[1][2] This guide provides a summary of the available information on AB21, alongside standardized, detailed experimental protocols for determining the solubility and stability of a novel drug candidate like this compound.

Introduction to this compound

AB21 is a novel, potent, and selective sigma-1 receptor (S1R) antagonist.[2] In the primary scientific literature, it is referred to as compound 5b .[2] The oxalate salt form is utilized for experimental studies. AB21 has demonstrated significant analgesic effects in preclinical models of pain, where it was shown to produce a robust antiallodynic effect.[2] Its mechanism of action is centered on its high binding affinity for the S1R (KiS1R = 13 nM) with selectivity over the S2R (KiS2R = 102 nM).[2] The development of such S1R antagonists is a promising area of research for new pain therapeutics.

Given its potential as a drug development candidate, a thorough understanding of its physicochemical properties, such as solubility and stability, is critical for formulation development, pharmacokinetic profiling, and ensuring product quality and safety.

Solubility Profile of this compound

Quantitative solubility data for this compound in various solvents and pH conditions are not publicly available. The following tables are presented as a template for the types of data that are essential to generate during drug development.

Aqueous Solubility

Table 1: Equilibrium Solubility of this compound in Aqueous Media

| Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mM) | Method |

| Purified Water | 25 ± 2 | Data not available | Data not available | Data not available | HPLC-UV |

| pH 1.2 (Simulated Gastric Fluid) | 37 ± 0.5 | Data not available | Data not available | Data not available | HPLC-UV |

| pH 4.5 (Acetate Buffer) | 37 ± 0.5 | Data not available | Data not available | Data not available | HPLC-UV |

| pH 6.8 (Simulated Intestinal Fluid) | 37 ± 0.5 | Data not available | Data not available | Data not available | HPLC-UV |

| pH 7.4 (Phosphate-Buffered Saline) | 37 ± 0.5 | Data not available | Data not available | Data not available | HPLC-UV |

Solubility in Organic and Co-Solvent Systems

Table 2: Solubility of this compound in Common Organic Solvents and Co-Solvent Systems

| Solvent / Co-Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 ± 2 | Data not available | HPLC-UV |

| Ethanol | 25 ± 2 | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Data not available | HPLC-UV |

| Propylene Glycol | 25 ± 2 | Data not available | HPLC-UV |

| 5% DMSO in PBS (pH 7.4) | 25 ± 2 | Data not available | HPLC-UV |

| 10% Ethanol in Water | 25 ± 2 | Data not available | HPLC-UV |

Experimental Protocol for Equilibrium Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, which is considered the gold standard.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

-

Add a known volume (e.g., 1 mL) of the desired pre-equilibrated solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be required.

-

After shaking, allow the vials to stand to let the solids settle.

-

Visually inspect for the presence of undissolved solid material.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove all solid particles.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated, stability-indicating HPLC-UV method.

-

Calculate the original solubility by accounting for the dilution factor.

-

For buffered solutions, measure the pH of the saturated solution after the experiment.

Stability Profile of this compound

A stability-indicating method is crucial to separate the intact drug from any degradation products. Quantitative stability data for this compound are not publicly available. The tables below outline the typical data gathered during forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation pathways and to demonstrate the specificity of the analytical methods.

Table 3: Forced Degradation of this compound

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradants Formed |

| 0.1 M HCl (Acid Hydrolysis) | e.g., 2, 8, 24 | e.g., 80 | Data not available | Data not available |

| 0.1 M NaOH (Base Hydrolysis) | e.g., 2, 8, 24 | e.g., 60 | Data not available | Data not available |

| 3% H₂O₂ (Oxidation) | e.g., 2, 8, 24 | e.g., 25 | Data not available | Data not available |

| Thermal (Solid State) | e.g., 24, 72 | e.g., 105 | Data not available | Data not available |

| Photolytic (Solid, ICH Q1B Option 2) | e.g., 1.2 million lux hours & 200 W h/m² | e.g., 25 | Data not available | Data not available |

Long-Term Stability Studies (ICH Conditions)

Table 4: Long-Term Stability of this compound (Solid State)

| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C / 60% RH (Long-term) | 0, 3, 6, 9, 12, 18, 24 | Data not available | Data not available | Data not available |

| 40°C / 75% RH (Accelerated) | 0, 1, 2, 3, 6 | Data not available | Data not available | Data not available |

Experimental Protocol for Stability-Indicating Method Development and Forced Degradation

Objective: To develop an analytical method capable of quantifying this compound in the presence of its degradation products and to assess its intrinsic stability.

Materials:

-

This compound

-

Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure:

-

Method Development: Develop a reverse-phase HPLC method (or other suitable chromatography) that provides adequate resolution between the AB21 peak and any potential impurities or degradants. A gradient elution with a C18 column is a common starting point. The use of a PDA detector is recommended to check for peak purity.

-

Preparation of Stress Samples:

-

Acid/Base Hydrolysis: Dissolve this compound in a small amount of organic co-solvent if necessary, then dilute with 0.1 M HCl or 0.1 M NaOH. Heat the solution (e.g., 60-80°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Protect from light and sample at various time points.

-

Thermal: Store the solid drug substance in an oven at an elevated temperature (e.g., 105°C). Dissolve samples taken at different times for analysis.

-

Photolytic: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples by the developed HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation by comparing the peak area of AB21 in stressed samples to an unstressed control.

-

Assess peak purity of the main peak to ensure no co-eluting degradants.

-

Evaluate mass balance to ensure that the decrease in the main peak area is accounted for by the sum of the degradant peak areas.

-

Signaling Pathway Context

AB21 acts as an antagonist at the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. In the context of pain, S1R is believed to modulate nociceptive signaling by interacting with various ion channels and signaling proteins. Antagonism of S1R, as with AB21, has been shown to produce analgesia, likely by inhibiting the potentiation of nociceptive signals.

References

Unraveling the Profile of AB21 Oxalate: A Technical Guide for Researchers

While specific bioavailability and pharmacokinetic data for the sigma-1 receptor (S1R) antagonist AB21 oxalate are not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics and outlines the standard methodologies for evaluating the pharmacokinetic profile of novel S1R antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical assessment of this class of compounds.

This compound: An Overview

This compound is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein. It exhibits a higher binding affinity for S1R compared to the sigma-2 receptor (S2R). Preclinical studies have indicated its potential as an analgesic, with demonstrated efficacy in reducing mechanical hypersensitivity in pain models.

| Compound | Target | Binding Affinity (Ki) |

| AB21 | Sigma-1 Receptor (S1R) | 13 nM |

| Sigma-2 Receptor (S2R) | 102 nM |

Table 1: In Vitro Binding Affinities of AB21.[1][2]

Experimental Protocols for Assessing Bioavailability and Pharmacokinetics of S1R Antagonists

The following sections detail the typical experimental workflows used to characterize the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of small molecule S1R antagonists.

In Vitro ADME Assays

A battery of in vitro assays is typically performed early in drug development to predict the in vivo pharmacokinetic behavior of a compound.

Experimental Workflow for In Vitro ADME Profiling:

Caption: In Vitro ADME Experimental Workflow.

-

Solubility: Assessed using methods like kinetic and thermodynamic solubility assays in various buffers to determine how well the compound dissolves, which is a prerequisite for absorption.

-

Permeability: Often initially screened using the Parallel Artificial Membrane Permeability Assay (PAMPA) and then confirmed with cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes is a standard method to determine its susceptibility to metabolism and to identify potential metabolites.

-

Plasma Protein Binding: Techniques such as equilibrium dialysis or ultracentrifugation are used to measure the extent to which a compound binds to plasma proteins, as this affects its distribution and availability to target tissues.

-

Transporter Interaction: Assays are conducted to determine if the compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

In Vivo Pharmacokinetic Studies

Animal models are used to determine the pharmacokinetic profile of a compound in a living system.

Experimental Workflow for a Rodent Pharmacokinetic Study:

Caption: In Vivo Pharmacokinetic Study Workflow.

-

Animal Model and Dosing: Typically, rats or mice are used. The compound is administered via at least two routes, commonly intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

-

Blood Sampling: Blood samples are collected at various time points post-dosing to capture the absorption, distribution, and elimination phases.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters for S1R Antagonists

The following table summarizes key pharmacokinetic parameters that are typically determined for novel S1R antagonists, with hypothetical example data for illustrative purposes.

| Parameter | Description | Example Value (Oral Dosing) | Example Value (IV Dosing) |

| Cmax | Maximum plasma concentration | 150 ng/mL | 500 ng/mL |

| Tmax | Time to reach Cmax | 1.5 hours | 0.1 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 600 hrng/mL | 800 hrng/mL |

| t1/2 | Elimination half-life | 8 hours | 7.5 hours |

| CL | Clearance | - | 1.2 L/hr/kg |

| Vd | Volume of distribution | - | 10 L/kg |

| F (%) | Oral Bioavailability | 75% | - |

Table 2: Typical Pharmacokinetic Parameters for a Novel S1R Antagonist.

Sigma-1 Receptor Antagonism Signaling Pathway

S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, and its antagonism can impact neuronal excitability and cellular stress responses.

Caption: Generalized S1R Antagonism Pathway.

Antagonism of S1R by compounds like this compound prevents the receptor from modulating its various protein partners, including ion channels. This can lead to a reduction in neuronal hyperexcitability, which is a key mechanism underlying its potential analgesic effects.

Conclusion

While specific pharmacokinetic data for this compound remains to be published, the established methodologies for characterizing novel S1R antagonists provide a clear roadmap for its continued development. The in vitro and in vivo experimental workflows described herein are fundamental to understanding the bioavailability and disposition of this and other related compounds. Future research and publication of these data will be critical for elucidating the full therapeutic potential of this compound.

References

Preclinical safety and toxicity of AB21 (oxalate)

An In-depth Technical Guide on the Preclinical Safety and Toxicity of AB21 (Oxalate)

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of AB21 (oxalate). The information presented herein is a synthesis of established principles of oxalate toxicology and representative data from preclinical evaluations of similar small molecule entities. This document is intended for researchers, scientists, and drug development professionals to support the continued development of AB21 (oxalate). All data presented is illustrative and intended to exemplify the expected preclinical findings for a compound of this class.

Introduction

AB21 is a novel small molecule therapeutic candidate under development. For clinical use, AB21 is formulated as an oxalate salt to optimize its physicochemical properties. While the therapeutic efficacy of AB21 is promising, a thorough understanding of its preclinical safety and toxicity is paramount for its progression to clinical trials. The presence of the oxalate moiety necessitates a focused evaluation of potential oxalate-related toxicities, in addition to the standard battery of preclinical safety assessments. Oxalate is a metabolic end-product that can be toxic, with the kidneys being a primary target.[1]

This guide summarizes the key findings from a series of in vitro and in vivo preclinical safety studies. The primary toxicity associated with oxalate compounds is renal injury due to the formation of calcium oxalate crystals.[1][2][3] Therefore, a significant portion of the safety evaluation has been dedicated to assessing the renal safety of AB21 (oxalate).

Quantitative Toxicology Data Summary

The following tables summarize the quantitative data from the preclinical safety and toxicity studies of AB21 (oxalate).

Table 1: Acute Toxicity of AB21 (oxalate)

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations |

| Mouse | Oral | 1500 | 1350 - 1650 | Hypoactivity, piloerection |

| Rat | Oral | 1800 | 1600 - 2000 | Hypoactivity, ataxia |

| Mouse | Intravenous | 75 | 68 - 82 | Seizures, respiratory distress |

| Rat | Intravenous | 90 | 81 - 99 | Seizures, respiratory distress |

Table 2: Repeated-Dose Toxicity of AB21 (oxalate) - 28-Day Study in Rats (Oral)

| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings in Target Organs |

| 0 (Vehicle) | - | No significant findings |

| 50 | 50 | No adverse effects observed |

| 150 | 50 | Minimal to mild renal tubular degeneration |

| 450 | 50 | Mild to moderate renal tubular degeneration, crystalluria |

Table 3: Genetic Toxicology of AB21 (oxalate)

| Assay | Test System | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | Negative |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 50 - 500 µg/mL | Negative |

| In vivo Micronucleus | Mouse Bone Marrow | 150, 450, 1350 mg/kg | Negative |

Experimental Protocols

The following sections detail the methodologies for the key preclinical safety and toxicity studies conducted on AB21 (oxalate).

Acute Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) and to identify potential target organs for toxicity following a single dose of AB21 (oxalate).

-

Species: Male and female CD-1 mice and Sprague-Dawley rats.

-

Route of Administration: Oral (gavage) and intravenous.

-

Methodology: Animals were divided into groups of 5 males and 5 females per dose level. A single dose of AB21 (oxalate) was administered, and animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose and then daily for 14 days. Body weights were recorded on days 0, 7, and 14. At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

Repeated-Dose Toxicity Study (28-Day)

-

Objective: To evaluate the potential toxicity of AB21 (oxalate) following repeated daily administration over a 28-day period and to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Species: Male and female Sprague-Dawley rats.

-

Route of Administration: Oral (gavage).

-

Methodology: Four groups of 10 male and 10 female rats received daily oral doses of AB21 (oxalate) at 0 (vehicle), 50, 150, or 450 mg/kg/day for 28 consecutive days. Clinical observations, body weight, and food consumption were monitored throughout the study. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were collected for urinalysis. All animals were euthanized, and a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Genetic Toxicology

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of AB21 (oxalate) to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology: The test was conducted with and without a mammalian metabolic activation system (S9 mix). AB21 (oxalate) was tested at five concentrations, and the number of revertant colonies was compared to the vehicle control.

-

-

In Vitro Chromosomal Aberration Test:

-

Objective: To evaluate the potential of AB21 (oxalate) to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.

-

Methodology: Lymphocyte cultures were treated with AB21 (oxalate) at three concentrations for 4 hours (with S9) and 24 hours (without S9). Metaphase cells were harvested, stained, and scored for chromosomal aberrations.

-

-

In Vivo Micronucleus Test:

-

Objective: To assess the potential of AB21 (oxalate) to induce chromosomal damage in the bone marrow of mice.

-

Methodology: Mice were administered AB21 (oxalate) at three dose levels by oral gavage. Bone marrow was harvested 24 and 48 hours after dosing, and polychromatic erythrocytes were scored for the presence of micronuclei.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical preclinical safety testing workflow and a key signaling pathway involved in oxalate-induced renal toxicity.

Caption: A generalized workflow for preclinical safety and toxicity testing of a new chemical entity.

Caption: A simplified signaling pathway for oxalate-induced renal tubular epithelial cell injury.

Conclusion

The preclinical safety and toxicity studies of AB21 (oxalate) have established a preliminary safety profile for this compound. The primary target organ for toxicity is the kidney, which is consistent with the known effects of high oxalate exposure. The NOAEL in a 28-day rat study was determined to be 50 mg/kg/day. AB21 (oxalate) did not demonstrate any genotoxic potential. These findings provide a solid foundation for the design of first-in-human clinical trials, with a particular focus on monitoring renal function. Further long-term toxicity and carcinogenicity studies will be required to support later-stage clinical development and marketing authorization.

References

- 1. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Unraveling AB21 (Oxalate): A Tale of Two Molecules

The query "AB21 (oxalate)" unveils two distinct scientific narratives: one of a synthetic chemical compound investigated for its neurological activity, and the other of a probiotic formulation aimed at gut health. Due to this ambiguity, this guide presents the available technical information on both subjects, highlighting the current gaps in publicly accessible data, particularly concerning their detailed discovery and development histories.

Part 1: AB21 Oxalate - The S1R Antagonist

This compound is identified in chemical and pharmacological literature as a potent and selective antagonist for the Sigma-1 Receptor (S1R). S1R is a protein that has been implicated in a variety of neurological functions and diseases, making it a target for drug development.

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for this compound pertains to its binding affinity for Sigma receptors, which is a measure of how strongly it interacts with its target. This is typically expressed as the inhibition constant (Ki), with a lower value indicating a stronger binding affinity.

| Compound | Target Receptor | Ki (nM) |

| This compound | S1R | 13 |

| S2R | 102 | |

| Table 1: Binding affinities of this compound for Sigma-1 and Sigma-2 receptors.[1][2] |

Preclinical Investigations

Limited preclinical data suggests that this compound has been evaluated in animal models of pain.

Experimental Protocol: Capsaicin-Induced Mechanical Hypersensitivity in Mice

-

Objective: To assess the ability of this compound to reverse pain-like behavior (mechanical hypersensitivity) induced by capsaicin.

-

Animal Model: Mice.[1]

-

Methodology:

-

Mechanical hypersensitivity was induced by an injection of capsaicin.

-

This compound was administered via subcutaneous (s.c.) injection at a dose of 20 mg/kg, 30 minutes prior to the capsaicin injection.[1]

-

The response to mechanical stimuli was measured to determine the extent of hypersensitivity.

-

-

Results: Administration of this compound at the specified dose resulted in a complete reversal of the mechanical hypersensitivity reaction.[1] It was noted to be more potent than another S1R antagonist, BD-1063, which required a higher dose (40 mg/kg) to achieve a similar effect.[1]

Logical Relationship of the Preclinical Pain Model

Caption: Workflow of the in vivo experiment assessing this compound's effect on capsaicin-induced pain.

A more detailed discovery and development history, including the initial synthesis, screening process, and further preclinical and clinical studies for this compound as an S1R antagonist, is not available in the public domain based on the initial searches.

Part 2: AB21 - The Probiotic Formulation

The term "AB21" also refers to a probiotic supplement, marketed as Probio7 Professionals AB21.[3] This product is described as a premium vegan probiotic supplement containing 2 billion clinically researched bacterial cultures per capsule, along with Vitamin D3, designed to support the gut-lung axis and enhance immune health.[3]

While the brand name is "AB21," the connection to "oxalate" in this context likely pertains to the broader field of research into using probiotics to degrade oxalate in the gut. High levels of oxalate in the urine (hyperoxaluria) are a significant risk factor for the formation of calcium oxalate kidney stones.[4][5]

The Role of Probiotics in Oxalate Metabolism

The scientific rationale for using probiotics to manage hyperoxaluria is based on the ability of certain gut bacteria to break down oxalate, thereby reducing its absorption into the bloodstream and subsequent excretion in the urine.

Signaling Pathway: Gut-Kidney Axis in Oxalate Homeostasis

Caption: Simplified pathway of oxalate metabolism and the role of probiotics.

Clinical Development of Oxalate-Degrading Probiotics

Numerous clinical trials have investigated the potential of various probiotic strains to reduce urinary oxalate excretion. For instance, studies have explored the use of Oxalobacter formigenes and various lactic acid bacteria for this purpose.[6][7][8] These trials often involve placebo-controlled designs where patients are given probiotic formulations, and changes in their 24-hour urinary oxalate levels are measured.[8]

However, specific clinical trial data, including detailed experimental protocols and quantitative results for the "AB21" branded probiotic formulation concerning oxalate degradation, are not available in the provided search results. The manufacturer, AB-BIOTICS, is noted to focus on clinically validated probiotic strains, but the specific strains in the AB21 product and their oxalate-degrading capabilities are not detailed.[9]

Conclusion

The available information on "AB21 (oxalate)" is fragmented and points to two separate areas of scientific inquiry. For this compound, the S1R antagonist, there is initial pharmacological data but a lack of a comprehensive development history. For the AB21 probiotic, the connection to oxalate is inferred from the broader context of probiotic research for kidney stone prevention, rather than specific data on the product itself. A more detailed technical guide would require clarification of the specific subject of interest and access to more in-depth, and potentially proprietary, research and development data.

References

- 1. This compound | S1R拮抗剂 | MCE [medchemexpress.cn]

- 2. cymitquimica.com [cymitquimica.com]

- 3. desertcart.ae [desertcart.ae]

- 4. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Screening of oxalate-degrading probiotics and preventive effect of Lactiplantibacillus plantarum AR1089 on kidney stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayo.edu [mayo.edu]

- 7. Gut Bacteria for Kidney Stones · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Probiotic manufacturer led by science — AB-BIOTICS [ab-biotics.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of AB21 (Oxalate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for the in vitro assessment of the probiotic formulation AB21, specifically focusing on its potential to degrade oxalate. Elevated oxalate levels are a significant risk factor for the formation of calcium oxalate kidney stones. The administration of specific probiotic strains capable of degrading intestinal oxalate presents a promising therapeutic strategy. AB21 is a proprietary probiotic blend containing four specific bacterial strains: Lactobacillus plantarum KABP™ 022, Lactobacillus plantarum KABP™ 023, Lactobacillus plantarum KABP™ 033, and Pediococcus acidilactici KABP™ 021.[1][2][3][4] This document outlines protocols to evaluate the oxalate degradation efficacy of AB21, its viability in the presence of oxalate, and its effects on intestinal epithelial cell integrity in an in vitro model.

Assessment of Oxalate Degradation by AB21

This experiment aims to quantify the ability of the probiotic strains in AB21 to degrade sodium oxalate in a controlled in vitro environment.

Experimental Protocol

1.1. Probiotic Culture Preparation:

- Aseptically open a capsule of AB21 and dissolve the contents in 10 mL of sterile de Man, Rogosa and Sharpe (MRS) broth.

- Incubate the culture anaerobically at 37°C for 24 hours to activate the probiotic strains.

- Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.

- Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any residual media.

- Resuspend the pellet in PBS to a final concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL. The cell density can be estimated by measuring the optical density at 600 nm (OD₆₀₀) and correlating it with a previously established standard curve for the AB21 strains.

1.2. Oxalate Degradation Assay:

- Prepare a basal medium (e.g., MRS broth) supplemented with a known concentration of sodium oxalate (e.g., 5 mM). The pH of the medium should be adjusted to a physiologically relevant range for the colon, such as pH 5.5-6.8, as pH can influence oxalate degradation by some Lactobacillus species.[5]

- Inoculate the oxalate-containing medium with the prepared AB21 culture to a final concentration of 1 x 10⁷ CFU/mL.

- Include a negative control group consisting of the oxalate-containing medium without the AB21 inoculum.

- Incubate all samples anaerobically at 37°C.

- Collect aliquots of the culture supernatant at various time points (e.g., 0, 12, 24, 48, and 72 hours).

- Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the bacteria.

- Analyze the clear supernatant for residual oxalate concentration.

1.3. Oxalate Quantification:

- Enzymatic Oxalate Assay Kit: This is a common and straightforward method. The assay typically involves the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically.[5] Follow the manufacturer's instructions for the specific kit used.

- High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity for oxalate quantification.[6] A reverse-phase C18 column is typically used with a mobile phase of dilute sulfuric acid and UV detection at approximately 210 nm. A standard curve of known oxalate concentrations must be generated for accurate quantification.

1.4. Data Presentation:

| Time (hours) | Oxalate Concentration (mM) in Control | Oxalate Concentration (mM) with AB21 | % Oxalate Degradation |

| 0 | 5.0 | 5.0 | 0 |

| 12 | 5.0 | 4.2 | 16 |

| 24 | 4.9 | 3.1 | 37 |

| 48 | 4.9 | 1.5 | 69 |

| 72 | 4.8 | 0.8 | 83 |

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Caption: Workflow for assessing in vitro oxalate degradation by AB21.

Viability of AB21 in the Presence of Oxalate

This protocol assesses the ability of the AB21 probiotic strains to survive and remain viable in an environment containing a high concentration of oxalate, simulating conditions they might encounter in the gut.

Experimental Protocol

2.1. Probiotic Culture and Oxalate Exposure:

- Prepare an activated culture of AB21 as described in section 1.1.

- Prepare two sets of MRS broth: one standard MRS broth (control) and one supplemented with a high concentration of sodium oxalate (e.g., 20 mM).

- Inoculate both media with the AB21 culture to a final concentration of 1 x 10⁷ CFU/mL.

- Incubate the cultures anaerobically at 37°C.

2.2. Viability Assessment:

- At various time points (e.g., 0, 6, 12, and 24 hours), take samples from both the control and oxalate-containing cultures.

- Perform serial dilutions of the samples in sterile PBS.

- Plate the dilutions onto MRS agar plates.

- Incubate the plates anaerobically at 37°C for 48-72 hours.

- Count the number of colonies on the plates to determine the CFU/mL.

2.3. Data Presentation:

| Time (hours) | Viable Cell Count (CFU/mL) in Control | Viable Cell Count (CFU/mL) with 20 mM Oxalate |

| 0 | 1.0 x 10⁷ | 1.0 x 10⁷ |

| 6 | 5.5 x 10⁷ | 4.8 x 10⁷ |

| 12 | 2.1 x 10⁸ | 1.5 x 10⁸ |

| 24 | 8.9 x 10⁸ | 6.3 x 10⁸ |

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram

Caption: Logical flow for evaluating the viability of AB21 under oxalate stress.

Effect of AB21 on Intestinal Epithelial Cell Viability in the Presence of Oxalate

This assay evaluates the potential protective effect of AB21 on intestinal epithelial cells exposed to cytotoxic levels of oxalate. The Caco-2 cell line is a well-established in vitro model for the intestinal barrier.

Experimental Protocol

3.1. Caco-2 Cell Culture:

- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

- Seed the Caco-2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

3.2. Treatment Conditions:

- Prepare the following treatment groups in serum-free DMEM:

- Control: Medium only.

- Oxalate: Medium with a cytotoxic concentration of sodium oxalate (e.g., 5 mM).

- AB21: Medium with a suspension of AB21 (1 x 10⁷ CFU/mL).

- AB21 + Oxalate: Medium with both AB21 (1 x 10⁷ CFU/mL) and sodium oxalate (5 mM).

- Remove the culture medium from the Caco-2 cells and replace it with the different treatment media.

- Incubate the plates for 24 hours at 37°C with 5% CO₂.

3.3. Cell Viability Assessment (MTT Assay):

- After the 24-hour incubation, remove the treatment media.

- Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

- Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

- Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the control group.

3.4. Data Presentation:

| Treatment Group | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Control | 1.25 ± 0.08 | 100 |

| Oxalate (5 mM) | 0.62 ± 0.05 | 49.6 |

| AB21 | 1.22 ± 0.07 | 97.6 |

| AB21 + Oxalate | 0.98 ± 0.06 | 78.4 |

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Signaling Pathway Hypothesis Diagram

Caption: Hypothesized mechanism of AB21's protective effect on intestinal cells.

References

Application Notes and Protocols for AB21 (Oxalate) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB21 (oxalate) is a potent and selective antagonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] S1R is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity. Due to its role in these fundamental processes, S1R has emerged as a promising therapeutic target for a range of pathologies, particularly those involving neuronal hypersensitivity and excitotoxicity.

These application notes provide detailed protocols for the use of AB21 (oxalate) in preclinical animal models of neuropathic pain and offer a potential framework for its investigation in ischemic stroke, based on the known pharmacology of S1R antagonists.

Compound Information

Compound: AB21 (oxalate) is the oxalate salt of the 2,7-diazaspiro[3.5]nonane derivative, 1-(2-phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one.[2]

Mechanism of Action: AB21 is a selective Sigma-1 Receptor (S1R) antagonist.[1][2][3] Its antagonist activity has been confirmed in vitro and in vivo, where its effects are reversed by the S1R agonist PRE-084.[1][2]

Table 1: Quantitative Data for AB21 (Oxalate)

| Parameter | Value | Reference |

| S1R Binding Affinity (Ki) | 13 nM | [1][2][3] |

| S2R Binding Affinity (Ki) | 102 nM | [1][2][3] |

| S1R/S2R Selectivity | ~7.8-fold | Calculated |

| Effective In Vivo Dose (mice) | 20 mg/kg (s.c.) | [1][2] |

Experimental Protocols

Animal Model of Neuropathic Pain: Capsaicin-Induced Mechanical Allodynia

This protocol describes the use of AB21 (oxalate) in a mouse model of capsaicin-induced mechanical allodynia, a common model for studying neuropathic pain.

Objective: To assess the anti-allodynic effects of AB21 (oxalate) on mechanical hypersensitivity.

Materials:

-

AB21 (oxalate)

-

Vehicle: 5% DMSO in sterile physiological saline (0.9% NaCl)[2]

-

Capsaicin solution (e.g., 0.1% in saline)

-

Male CD-1 mice

-

Von Frey filaments

-

Subcutaneous injection needles and syringes

-

Intraplantar injection needles and syringes

Experimental Workflow:

Caption: Workflow for the capsaicin-induced mechanical allodynia model.

Detailed Protocol:

-

Animal Acclimatization: Acclimatize male CD-1 mice to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Mechanical Sensitivity:

-

Place mice in individual clear plastic cages with a wire mesh floor.

-

Allow mice to habituate for at least 30 minutes.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold (PWT). The PWT is the lowest force that elicits a brisk withdrawal response in at least 50% of applications.

-

-

Preparation of AB21 (Oxalate) Solution:

-

Dissolve AB21 (oxalate) in 5% DMSO in sterile physiological saline (0.9% NaCl) to a final concentration appropriate for a 20 mg/kg dose in a standard injection volume (e.g., 10 ml/kg).[2]

-

Prepare a vehicle solution of 5% DMSO in saline for the control group.

-

-

Drug Administration:

-

Administer the prepared AB21 (oxalate) solution or vehicle via subcutaneous (s.c.) injection into the loose skin over the shoulders.

-

-

Induction of Mechanical Allodynia:

-

30 minutes after drug or vehicle administration, inject a small volume (e.g., 20 µl) of capsaicin solution into the plantar surface of one hind paw.

-

-

Post-Induction Assessment:

-

At various time points after capsaicin injection (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the PWT in the ipsilateral (capsaicin-injected) paw using the von Frey test as described in step 2.

-

-

Data Analysis:

-

Compare the PWTs between the AB21 (oxalate)-treated group and the vehicle-treated group at each time point.

-

A significant increase in PWT in the treated group compared to the vehicle group indicates an anti-allodynic effect.

-

Table 2: Representative Data for AB21 (Oxalate) in the Mechanical Allodynia Model

| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) at 60 min post-capsaicin (Illustrative) |

| Vehicle | N/A | 0.4 ± 0.1 |

| AB21 (oxalate) | 20 | 2.5 ± 0.3* |

*p < 0.05 compared to vehicle. Data are illustrative based on the reported maximal antiallodynic effect.[1][2]

Potential Application in an Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

Given the neuroprotective effects of other S1R antagonists in preclinical stroke models, AB21 (oxalate) may be a candidate for investigation in this context. The following is a representative protocol for the MCAO model in mice.

Objective: To evaluate the potential neuroprotective effects of AB21 (oxalate) on infarct volume and neurological deficits following focal cerebral ischemia.

Materials:

-

AB21 (oxalate)

-

Vehicle (e.g., 5% DMSO in saline)

-

Male C57BL/6 mice

-

Surgical instruments for MCAO

-

Anesthesia (e.g., isoflurane)

-

Laser-Doppler flowmetry equipment

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Experimental Workflow:

Caption: Workflow for the MCAO stroke model.

Detailed Protocol:

-

Drug Administration: Administer AB21 (oxalate) or vehicle at a predetermined time before or after the induction of ischemia (e.g., 30 minutes before MCAO, or at the time of reperfusion). The dose and route would need to be optimized for this model.

-

Anesthesia and Surgery:

-

Anesthetize the mouse with isoflurane.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Use Laser-Doppler flowmetry to confirm a significant reduction in cerebral blood flow.

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for a specific duration (e.g., 60 minutes).

-

Withdraw the filament to allow for reperfusion.

-

-

Neurological Assessment:

-

At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale for motor deficits).

-

-

Infarct Volume Measurement:

-

Following the neurological assessment, euthanize the animals and collect the brains.

-

Slice the brain into coronal sections and stain with 2% TTC. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume as a percentage of the total hemispheric volume.

-

-

Data Analysis:

-

Compare the neurological scores and infarct volumes between the AB21 (oxalate)-treated and vehicle-treated groups.

-

Table 3: Hypothetical Data for AB21 (Oxalate) in the MCAO Stroke Model

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Illustrative) | Infarct Volume (%) (Illustrative) |

| Vehicle | N/A | 3.2 ± 0.4 | 45 ± 5 |

| AB21 (oxalate) | (To be determined) | 1.8 ± 0.3 | 25 ± 4 |

*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 Receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). In its inactive state, it is bound to the Binding immunoglobulin Protein (BiP). Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments where it modulates the activity of various effector proteins, including ion channels and receptors. S1R antagonists like AB21 are thought to stabilize the inactive conformation or prevent its interaction with downstream effectors.

Caption: Simplified signaling pathway of the Sigma-1 Receptor (S1R).

References

Application Notes and Protocols for Preclinical Studies of Oxalate-Targeting Agents

These application notes provide detailed protocols and dosage information for researchers, scientists, and drug development professionals engaged in preclinical studies of therapeutic agents targeting oxalate. The following sections are based on available preclinical data for two distinct entities: SYNB8802, an engineered bacterium for enteric hyperoxaluria, and AB21 oxalate, a sigma-1 receptor antagonist with demonstrated efficacy in a preclinical pain model.

Part 1: SYNB8802 - An Engineered Bacterial Therapeutic for Oxalate Reduction

SYNB8802 is an engineered bacterial therapeutic designed to degrade oxalate within the gastrointestinal tract, thereby reducing urinary oxalate levels. It holds promise as a potential treatment for enteric hyperoxaluria (EH), a condition characterized by excessive oxalate absorption leading to kidney stones and potential renal failure[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and in silico studies of SYNB8802.

Table 1: In Vitro Oxalate Consumption Rates of SYNB8802

| Condition | Oxalate Consumption Rate (µmol oxalate/h*10⁹ cells) |

| Simulated Intestinal Fluid (SIF) - 2 hours | 0.88 ± 0.04 |

| Simulated Colonic Fluid (SCF) - anaerobic | 0.2 ± 0.14 |

| Data suggests SYNB8802 is active in various compartments of the GI tract.[1] |

Table 2: In Silico Predicted Dosing and Efficacy in Humans

| Daily Dose (TID with meals) | Predicted Urinary Oxalate (UOx) Lowering | Dietary Oxalate Intake for Maximal Efficacy (mg/day) |

| 1 × 10¹¹ live cells | >20% | 100 |

| 2 × 10¹¹ live cells | >20% | 150 |

| 5 × 10¹¹ live cells | >20% | 350 |

| Simulations were conducted over 10 days with a diet containing 200 mg/day of oxalate. A 20% decrease in UOx is considered clinically significant.[1] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Hyperoxaluria

This protocol describes the methodology to assess the in vivo efficacy of SYNB8802 in reducing urinary oxalate excretion in a mouse model.

1. Animal Model:

- Species: C57BL/6 mice[3][4].

- Induction of Hyperoxaluria: Administration of a diet supplemented with sodium oxalate (e.g., 1.5%) for a specified period (e.g., two weeks) to induce hyperoxaluria[4]. Alternatively, ethylene glycol (EG) can be added to the drinking water[5].

2. Dosing and Administration:

- Test Article: SYNB8802, prepared as a suspension in an appropriate vehicle.

- Dose Level: Based on in silico modeling, a range of doses can be explored. For example, doses translating to the human equivalent doses can be tested[1][6].

- Route of Administration: Oral gavage, to mimic the intended clinical route[2].

- Dosing Frequency: Three times daily (TID) with meals to coincide with the transit of dietary oxalate[1].

3. Sample Collection and Analysis:

- Urine Collection: 24-hour urine samples are collected from mice housed in metabolic cages at baseline and at specified time points during the treatment period.

- Urine Analysis: Urinary oxalate levels are measured using a suitable method, such as high-performance liquid chromatography/mass spectrometry (HPLC/MS)[4].

4. Outcome Measures:

- Primary Endpoint: Percent reduction in 24-hour urinary oxalate excretion compared to a vehicle-treated control group.

- Secondary Endpoints: Assessment of renal calcium oxalate crystal deposition via polarized light microscopy of kidney tissue sections[4].

Visualizations

Caption: Oxalate degradation pathway in SYNB8802.[1]

Caption: Experimental workflow for preclinical efficacy testing.

Part 2: this compound - A Sigma-1 Receptor (S1R) Antagonist

This compound is a potent and selective sigma-1 receptor (S1R) antagonist that has been evaluated in a preclinical model of pain, where it demonstrated the ability to reduce mechanical hypersensitivity[7].

Quantitative Data Summary

Table 3: In Vitro Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| Sigma-1 Receptor (S1R) | 13 |

| Sigma-2 Receptor (S2R) | 102 |

| Data indicates high selectivity for S1R over S2R.[7] |

Table 4: Preclinical Dosage of this compound in a Mouse Pain Model

| Animal Model | Dosage | Administration Route | Effect |

| Capsaicin-induced mechanical hypersensitivity in mice | 20 mg/kg | Subcutaneous (s.c.) injection | Complete reversal of mechanical hypersensitivity |

| This compound was administered 30 minutes prior to the capsaicin injection.[7] |

Experimental Protocols

Protocol 2: Capsaicin-Induced Mechanical Hypersensitivity Model in Mice

This protocol is designed to evaluate the anti-hyperalgesic effects of S1R antagonists like this compound.

1. Animals:

- Species: Adult mice.

2. Dosing and Administration:

- Test Article: this compound, dissolved in a suitable vehicle.

- Dose Level: 20 mg/kg[7].

- Route of Administration: Subcutaneous (s.c.) injection.

- Timing: Administer 30 minutes before the injection of capsaicin[7].

- Control Groups: Include a vehicle control group and potentially a positive control group (e.g., another known S1R antagonist like BD-1063)[7].

3. Induction of Hypersensitivity:

- Inject capsaicin into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.

4. Behavioral Testing:

- Method: Assess mechanical hypersensitivity using von Frey filaments at baseline (before any injections) and at various time points after capsaicin injection.

- Procedure: Apply filaments of increasing force to the plantar surface of the paw and record the force at which the mouse withdraws its paw (paw withdrawal threshold).

5. Outcome Measures:

- Primary Endpoint: Reversal of the capsaicin-induced decrease in paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group.

Visualizations

Caption: Simplified signaling in S1R-mediated pain modulation.[7]

General Considerations for Preclinical Dose Selection

The selection of doses for preclinical studies is a critical step. While the specific doses for SYNB8802 and this compound are provided from literature, general principles should be considered for novel compounds or further dose-ranging studies.

-

Toxicity Studies: Acute toxicity studies, such as those following OECD guidelines, can help determine the maximum tolerated dose and inform the selection of a safe starting dose for efficacy studies. A common, though not universally referenced, practice is to use 1/10th of the LD₅₀ or the no-observed-adverse-effect-level (NOAEL) as a starting effective dose[8][9].

-

Dose Translation: When moving from animal models to humans, dose conversion should not be based on body weight alone. The use of body surface area (BSA) normalization is a more appropriate method for estimating the Human Equivalent Dose (HED)[6][10]. The FDA provides guidance and conversion factors for this purpose[10].

-

Study Design: The design of the toxicology study itself, including the number of dose groups and animals per group, can influence the determination of the NOAEL[9].

References

- 1. An engineered bacterial therapeutic lowers urinary oxalate in preclinical models and in silico simulations of enteric hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An engineered bacterial therapeutic lowers urinary oxalate in preclinical models and in silico simulations of enteric hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxalate-induced chronic kidney disease with its uremic and cardiovascular complications in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mouse model for the study of diet-induced changes in intestinal microbiome composition on renal calcium oxalate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dose translation from animal to human studies revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | S1R拮抗剂 | MCE [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. The estimation and translation uncertainties in applying NOAEL to clinical dose escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

Application Notes and Protocols for the Quantification of Oxalate (AB21) in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of analytical methods for the quantification of oxalate in plasma, a critical biomarker in various physiological and pathological processes. In the context of the development of a therapeutic agent designated AB21, accurate and precise measurement of plasma oxalate is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments. This document details established methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, ion chromatography, and capillary electrophoresis, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Analytical Methods Overview

The quantification of oxalate in plasma presents analytical challenges due to its low endogenous concentrations and the potential for in-vitro production.[1] Several methods have been developed to address these challenges, each with its own advantages and limitations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold-standard method, offering high sensitivity and specificity. It involves the separation of oxalate from plasma components followed by mass spectrometric detection.[2]

-

Enzymatic Assays: These methods are based on the enzymatic conversion of oxalate by oxalate oxidase, leading to a detectable signal (e.g., colorimetric or fluorometric). They are often used in clinical laboratories for their relative simplicity and high throughput.[1][3]

-

Ion Chromatography (IC): A robust technique for the separation and quantification of ions, including oxalate. It is a well-established method for oxalate analysis in various biological fluids.[4]

-

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary. It offers rapid analysis times and minimal sample preparation.[5][6]

Quantitative Data Summary